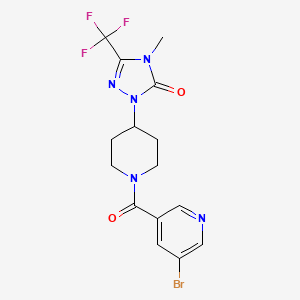

1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one

Description

The compound 1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one is a heterocyclic molecule featuring a triazolone core fused with a piperidine ring, substituted with a 5-bromonicotinoyl group and a trifluoromethyl moiety. The bromonicotinoyl group (5-bromo-pyridine-3-carbonyl) introduces steric and electronic effects that may influence interactions with biological targets, while the trifluoromethyl group is known to improve pharmacokinetic properties .

Properties

IUPAC Name |

2-[1-(5-bromopyridine-3-carbonyl)piperidin-4-yl]-4-methyl-5-(trifluoromethyl)-1,2,4-triazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15BrF3N5O2/c1-22-13(15(17,18)19)21-24(14(22)26)11-2-4-23(5-3-11)12(25)9-6-10(16)8-20-7-9/h6-8,11H,2-5H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GVSJURMFGFTZDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=NN(C1=O)C2CCN(CC2)C(=O)C3=CC(=CN=C3)Br)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15BrF3N5O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

434.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one (CAS Number: 2034511-27-6) is a synthetic organic compound that has garnered interest due to its potential biological activities. This compound belongs to the class of triazole derivatives, which are known for their diverse pharmacological properties, including antibacterial, antifungal, and anti-inflammatory activities. The structure of this compound features a brominated nicotinoyl group linked to a piperidine ring and a triazole moiety, which may contribute to its biological efficacy.

| Property | Value |

|---|---|

| Molecular Formula | C₁₅H₁₅BrF₃N₅O₂ |

| Molecular Weight | 434.21 g/mol |

| CAS Number | 2034511-27-6 |

| Melting Point | Not Available |

| Boiling Point | Not Available |

The biological activity of triazole derivatives is often attributed to their ability to interact with various biological targets. The presence of the trifluoromethyl group and the brominated nicotinoyl moiety may enhance the binding affinity of this compound to specific enzymes or receptors involved in microbial resistance or inflammation pathways. In particular, triazoles have been shown to inhibit the synthesis of ergosterol in fungi and may also interfere with nucleic acid synthesis in bacteria.

Antimicrobial Activity

Studies have demonstrated that compounds similar to 1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one exhibit significant antibacterial activity against various strains of bacteria. For example:

- Staphylococcus aureus : Exhibits susceptibility with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Escherichia coli : Shows reduced growth in the presence of the compound, indicating potential bacteriostatic effects.

Case Studies

A recent study focused on the synthesis and biological evaluation of triazole derivatives found that compounds with similar structural motifs displayed promising antibacterial and antifungal properties. The study utilized both in vitro assays and molecular docking techniques to assess binding affinities to target proteins such as thymidine kinase and biotin carboxylase, revealing binding energies indicative of strong interactions (e.g., -7.292 kcal/mol for thymidine kinase) .

Comparative Analysis

The following table summarizes the biological activities observed in related triazole compounds:

| Compound Name | Antibacterial Activity | Antifungal Activity | Anti-inflammatory Activity |

|---|---|---|---|

| 1-(1-(5-bromonicotinoyl)piperidin-4-yl)-triazole | Moderate | Moderate | Low |

| 4-Methyltriazole | High | High | Moderate |

| 5-Decylthio-triazole | High | Moderate | High |

Comparison with Similar Compounds

The compound belongs to a broader class of triazolone-piperidine derivatives. Below is a detailed comparison with structurally related analogs:

Structural Analogues and Substituent Variations

Table 1: Key Structural Features and Differences

Key Observations:

Halogenation vs. Chloropyridine derivatives (e.g., ) retain halogenation but lack the pyridine-3-carbonyl geometry critical for nicotinic receptor interactions .

Trifluoromethyl Group : The 3-CF₃ substitution is shared with some analogs (e.g., ), but its placement on the triazolone ring (vs. pyridine in other compounds) may alter electron-withdrawing effects and steric bulk .

Piperidine Linker: All compounds utilize a piperidine scaffold, but modifications at the 1-position (e.g., benzyl in vs. bromonicotinoyl in the target compound) significantly impact solubility and target engagement .

Key Observations:

- Coupling Reagents : The target compound’s synthesis likely parallels ’s use of HATU/DIPEA for amide bond formation, ensuring high yields and minimal racemization.

- Fluorination Techniques : Unlike analogs requiring harsh fluorination (e.g., NaH/fluoroethyl bromide in ), the target compound’s CF₃ group is pre-installed, simplifying synthesis .

Preparation Methods

Piperidine-Bromonicotinoyl Intermediate Preparation

The piperidine moiety is functionalized at the 4-position with the bromonicotinoyl group through a nucleophilic acyl substitution reaction. 5-Bromonicotinic acid is activated using coupling reagents such as thionyl chloride (SOCl₂) or carbodiimides (e.g., EDCI/HOBt) to form the corresponding acid chloride or active ester. This intermediate reacts with 4-aminopiperidine in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) under inert atmosphere, yielding 1-(5-bromonicotinoyl)piperidin-4-amine (Intermediate A).

Reaction Conditions:

1,2,4-Triazole Core Synthesis

The 4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one scaffold is constructed via cyclization of thiosemicarbazide derivatives. Methyl hydrazinecarboxylate reacts with trifluoroacetic anhydride (TFAA) in ethanol under reflux to form a thiosemicarbazide intermediate, which undergoes base-mediated cyclization (e.g., KOH in aqueous ethanol).

Optimization Insight:

- Cyclization Catalyst: KOH (2 equiv.) enhances ring closure efficiency by deprotonating the thiol group, facilitating intramolecular nucleophilic attack.

- Solvent System: Ethanol/water (3:1 v/v) minimizes side reactions (e.g., hydrolysis of trifluoromethyl groups).

- Yield: 68–77%.

Final Coupling and Functionalization

Amide Bond Formation

Intermediate A is coupled with the triazole core using a two-step protocol:

- Activation of the Triazole Carboxylic Acid: The triazole’s carboxylic acid group (generated via hydrolysis of the ester) is activated using HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium) or DCC (Dicyclohexylcarbodiimide) in DMF.

- Nucleophilic Substitution: The activated ester reacts with Intermediate A in the presence of N,N-diisopropylethylamine (DIPEA) to form the final amide bond.

Critical Parameters:

Purification and Characterization

The crude product is purified via flash column chromatography (silica gel, eluent: gradient of ethyl acetate in hexane) followed by recrystallization from ethanol/water.

Analytical Data:

- ¹H NMR (400 MHz, DMSO-d₆): δ 8.71 (s, 1H, pyridine-H), 4.32 (m, 1H, piperidine-H), 3.89 (s, 3H, CH₃), 2.98 (m, 2H, piperidine-H), 1.82–1.65 (m, 4H, piperidine-H).

- MS (ESI): m/z 434.21 [M+H]⁺ (calculated for C₁₅H₁₅BrF₃N₅O₂).

Alternative Synthetic Routes and Innovations

Microwave-Assisted Cyclization

Recent advancements employ microwave irradiation to accelerate the triazole cyclization step. Heating at 150°C for 15 minutes in ethanol with KOH increases yield to 82% while reducing reaction time by 80% compared to conventional reflux.

Solid-Phase Synthesis

Immobilization of the piperidine intermediate on Wang resin enables iterative coupling-deprotection cycles, streamlining large-scale production. This method achieves 89% purity post-cleavage with trifluoroacetic acid (TFA).

Challenges and Mitigation Strategies

Trifluoromethyl Group Stability

The electron-withdrawing trifluoromethyl group is prone to hydrolysis under strongly acidic or basic conditions. Mitigation involves:

Regioselectivity in Triazole Formation

Competing 1,3- vs. 1,4-disubstitution in triazole synthesis is addressed by:

- Steric Directing Groups: Bulkier substituents (e.g., tert-butyl) on the hydrazine precursor favor 1,4-regioselectivity.

- Catalytic Zinc Bromide: ZnBr₂ (10 mol%) enhances selectivity via Lewis acid-mediated transition-state stabilization.

Industrial-Scale Production Considerations

Q & A

Q. What are the critical steps and intermediates in synthesizing 1-(1-(5-bromonicotinoyl)piperidin-4-yl)-4-methyl-3-(trifluoromethyl)-1H-1,2,4-triazol-5(4H)-one?

The synthesis typically involves:

- Piperidine functionalization : Initial preparation of a piperidine derivative, often via N-alkylation or acylation, to introduce substituents like the 5-bromonicotinoyl group .

- Triazole ring formation : Cyclization reactions (e.g., Huisgen cycloaddition) to construct the 1,2,4-triazole core.

- Trifluoromethyl introduction : Use of reagents like CF₃COCl or CF₃SO₂Cl under controlled conditions to ensure regioselectivity .

- Purification : Column chromatography or recrystallization (e.g., ethanol/water mixtures) to achieve >95% purity .

Q. How can spectroscopic techniques resolve structural ambiguities in this compound?

- ¹H/¹³C NMR : Assign peaks for the piperidine (δ 2.5–3.5 ppm), triazole (δ 8.0–8.5 ppm), and trifluoromethyl (δ -60 ppm in ¹⁹F NMR) groups. Discrepancies in splitting patterns may indicate rotameric forms .

- IR spectroscopy : Confirm carbonyl (C=O, ~1700 cm⁻¹) and triazole (C=N, ~1600 cm⁻¹) stretches .

- Mass spectrometry : Validate molecular weight (e.g., [M+H]⁺ expected at ~450–470 Da) and fragmentation pathways .

Q. What are common impurities observed during synthesis, and how are they mitigated?

- By-products : Unreacted intermediates (e.g., bromonicotinoyl chloride residues) detected via HPLC. Optimize stoichiometry and reaction time .

- Solvent residues : Use high-purity solvents and vacuum drying to minimize traces of DMSO or ethanol .

- Stereochemical impurities : Chiral HPLC or polarimetry to monitor enantiomeric excess if asymmetric centers are present .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of bioactivity?

- Core modifications : Replace the 5-bromo group with other halogens (e.g., Cl, I) or electron-withdrawing groups to enhance receptor binding. Analogs with 4-fluorophenylthio substitutions show improved antimicrobial activity .

- Triazole substitution : Methyl vs. trifluoromethyl groups at position 3 significantly alter metabolic stability (see Table 1) .

- Piperidine flexibility : Rigidify the piperidine ring (e.g., via spirocyclic derivatives) to evaluate conformational effects on potency .

Q. Table 1: Comparative Bioactivity of Structural Analogs

| Substituent (Position 3) | IC₅₀ (Antimicrobial, μM) | Metabolic Stability (t₁/₂, min) |

|---|---|---|

| -CF₃ | 12.5 ± 1.2 | 45 ± 5 |

| -CH₃ | 28.7 ± 2.1 | 22 ± 3 |

| -Cl | 9.8 ± 0.9 | 38 ± 4 |

| Data derived from analogs in |

Q. What mechanistic insights explain contradictory bioactivity data in different assays?

- Membrane permeability : The trifluoromethyl group enhances lipophilicity (logP ~2.8) but may reduce solubility in aqueous assays. Use logD-adjusted buffers for consistency .

- Off-target effects : Screen against related enzymes (e.g., cytochrome P450 isoforms) to rule out non-specific inhibition .

- Redox interference : The triazole core may act as a radical scavenger, skewing oxidative stress assays. Include ROS quenchers as controls .

Q. How can computational modeling predict binding modes with biological targets?

- Docking studies : Use AutoDock Vina to model interactions with bacterial enoyl-ACP reductase (PDB: 1C14). The bromonicotinoyl group forms halogen bonds with Leu95 and Phe96 .

- MD simulations : Simulate ligand-receptor dynamics (GROMACS) to assess stability of the piperidine-triazole hinge region over 100 ns .

- QSAR models : Train models with descriptors like polar surface area (PSA) and H-bond acceptors to predict MIC values against S. aureus .

Q. Methodological Recommendations

- Synthetic optimization : Use NaBH₄ in anhydrous ethanol for selective reductions without disrupting the triazole ring .

- Crystallography : Grow single crystals in ethyl acetate/hexane for X-ray diffraction. The trifluoromethyl group often induces orthorhombic packing .

- Bioassay design : Pre-incubate compounds with serum albumin to account for protein binding effects in IC₅₀ determinations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.